![molecular formula C9H13NO B2594670 N-(1-(p-Tolyl)ethyl)hydroxylamine CAS No. 184885-04-9](/img/structure/B2594670.png)
N-(1-(p-Tolyl)ethyl)hydroxylamine
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Description
“N-(1-(p-Tolyl)ethyl)hydroxylamine” is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is also known by other names such as “N-[1-(4-methylphenyl)ethyl]hydroxylamine” and "Benzenemethanamine, N-hydroxy-α,4-dimethyl-" .
Synthesis Analysis
The synthesis of hydroxylamines like “N-(1-(p-Tolyl)ethyl)hydroxylamine” can be achieved through various methods. One such method involves the preparation of N,N-disubstituted hydroxylamines from secondary amines using choline peroxydisulfate, an oxidizing task-specific ionic liquid . Another method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Chemical Reactions Analysis
The chemical reactions involving hydroxylamines are diverse and depend on the conditions and reagents used . For instance, the reactions of H-phosphonate esters may involve heterolytic breaking of the P–H bond, P–O bond cleavage, or O–C bond scission .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(p-Tolyl)ethyl)hydroxylamine” are not explicitly mentioned in the search results. Information such as melting point, boiling point, density, and solubility would typically be included in this analysis .Scientific Research Applications
- Preparation : 9-Anthraldehyde oxime is commercially available and can be synthesized through various methods .
- Applications : It acts as a precursor for cyclic and heterocyclic compounds, including isoxazoles, isoxazolines, and isoxazolidines. Additionally, it participates in the synthesis of aldehydes, amides, amines, and nitriles .
- A facile method involves dehydrating 9-anthraldehyde oxime to form the corresponding nitrile. This transformation is achieved using N-(p-toluenesulfonyl)imidazole (TsIm) and 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) .
- Researchers have developed a one-pot approach for synthesizing N-substituted amidoximes from secondary amides or intermediate amides. This method involves Ph3P–I2-mediated dehydrative condensation .
Synthetic Chemistry and Oxime Formation
Dehydration to Nitriles
Amidoxime Synthesis
properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,8,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHHUSZDEHGAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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